碲杂环戊二烯

描述

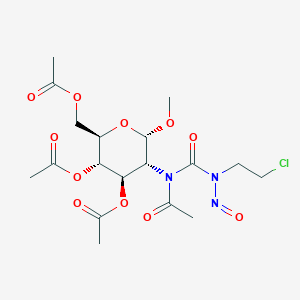

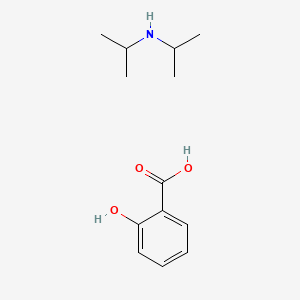

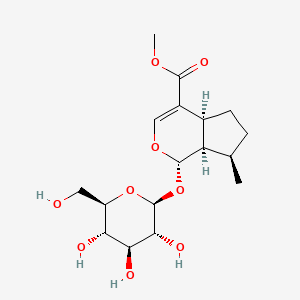

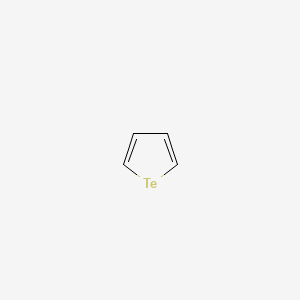

Tellurophene is a heteroaromatic compound that belongs to the same family as furan, thiophene, and selenophene. It is a five-membered ring with tellurium substituted in the ring, making it a significant compound for study due to its unique properties and behaviors when compared to its analogs (Fringuelli, Marino, & Taticchi, 1977).

Synthesis Analysis

Tellurophene and its derivatives can be synthesized through various methods, including the reaction of diacetylene with sodium telluride, a process modified by the in situ generation of sodium telluride via the reduction of tellurium metal with NaBH4 in water (Sweat & Stephens, 2008). Another synthesis approach involves the construction of functionalized tellurophenes through cascade reactions starting from substituted 1,1-dibromo-1-en-3-ynes with telluride salts (Karapala, Shih, & Han, 2018).

Molecular Structure Analysis

Tellurophene's structural parameters, such as bond angles and lengths, can be determined using regression equations of linear correlations between proton coupling constants and bond angles or bond lengths of related heterocycles. These calculated values align well with data derived from microwave spectra, nuclear magnetic resonance spectra in the nematic phase, and X-ray data, highlighting the influence of basic parameters like electronegativity, mass of the heteroatom, and ring geometry on the molecule's physical and chemical behavior (Fringuelli et al., 1977).

Chemical Reactions and Properties

The π-conjugated systems of tellurophenes, particularly those with extended π-systems, have been explored for their reactivity towards oxidative addition reactions, which can significantly alter their optical and electronic properties. Such modifications are crucial for the development of materials for energy storage and other applications (McCormick, Jahnke, Lough, & Seferos, 2012).

Physical Properties Analysis

Tellurophene-based materials, such as small molecules and polymers, exhibit unique physicochemical and optoelectronic properties, making them suitable for applications in thin-film transistors, solar cells, and sensors. Their solid-state organization and red-shifted optical absorption are of particular interest for the development of new electronic and photonic devices (Wu, Lv, Hu, Shi, Peng, & Huang, 2019).

Chemical Properties Analysis

Tellurophenes undergo various chemical reactions, including facile synthesis and structure modifications, as demonstrated by the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes, which include the tellurophene homologues. These compounds have been structurally characterized and exhibit planar molecular structures with physicochemical properties elucidated through cyclic voltammetry and UV-vis spectra, highlighting their potential in various chemical applications (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

科学研究应用

聚合物材料的构建单元

碲杂环戊二烯已成为聚合物材料的构建单元 . 它们已被用作聚合物基太阳能电池的导电单元 . 碲杂环戊二烯的独特性能,如窄带隙和高电荷载流子迁移率,使其适用于这些应用 .

发光材料

碲杂环戊二烯已用于开发下一代发光材料 . 它们的低LUMO能级和Te的氧化还原能力使其在该领域中发挥作用 .

有机电子学

碲杂环戊二烯已成为有机电子学中聚合物材料的结构元素而受到关注 . 它们的特点,如Te-Te相互作用,使其适合于此应用 .

碲桥联芳香族化合物的合成

一种新的碲桥联芳香族化合物合成方法已开发出来,该方法基于用四氯化碲对C(sp2)-Zn和C(sp2)-H键进行的顺序亲电碲化 . 这使得能够快速构建功能化的苯并[b]碲杂环戊二烯库 .

氧化还原和光化学反应性研究

含碲杂环戊二烯的小分子的研究集中在它们的氧化还原和光化学反应性上 . 这些研究有助于我们了解这些化合物的化学行为 .

光致发光性质

碲杂环戊二烯因其光致发光性质而被研究 . 这些特性使其在各种应用中发挥作用,包括开发新型发光材料 .

阴离子识别

碲杂环戊二烯已用于通过硫属元素键研究阴离子识别 . 这是一个新兴的研究领域,在传感和分子识别方面具有潜在的应用 .

DFT计算

通过DFT计算发现,PT氧化后,生成的Te(IV)氧化物PT-O具有较低的HOMO能级,LUMO明显稳定 . 这突出了碲杂环戊二烯在计算化学和材料科学中的潜力 .

作用机制

Target of Action

Tellurophenes are the tellurium analogues of thiophenes and selenophenes . The primary targets of tellurophenes are the biochemical pathways where they can replace sulfur (S) atoms in thiophenes or selenium (Se) atoms, dramatically changing the electronic properties of these compounds .

Mode of Action

Tellurophenes exhibit unique redox behavior. The tellurium center in oxidized 2,5-diphenyltellurophene is highly electron-deficient and easily yields coordinated structures . This coordination appears to trap the positive charge on the tellurium center rather than delocalizing it over the π-system . When no coordinating counter ion is present, oxidation is delocalized over the entire π-system .

Biochemical Pathways

Tellurophenes have been shown to undergo a unique ring-expansion cyclization towards neutral telluropyran derivatives from the corresponding tellurophene compounds . The mechanisms of both the ring-opening and the ring-expansion reactions have been proposed and the pathways are verified by density functional theory calculations .

Pharmacokinetics

The physical properties of tellurophenes, such as their high molar mass and their ability to form stable structures , suggest that these factors could influence their bioavailability and pharmacokinetic behavior.

Result of Action

The result of tellurophene’s action is largely dependent on its redox behavior and its interaction with its targets. For instance, tellurophene polymers have been shown to have a higher hole mobility than lighter analogs, presumably due to the high HOMO energy, as well as the increased polarizability of the heavy Te atoms .

Action Environment

The action of tellurophenes can be influenced by environmental factors. For example, the synthesis of tellurophenes requires careful control of conditions to exclude oxygen and moisture from the reaction vessel . Additionally, the oxidation of tellurophenes can be influenced by the presence or absence of coordinating counter ions .

安全和危害

未来方向

Tellurophene has gained growing interest as a structural element of polymeric materials for organic electronics and other applications . The emerging development of tellurium compounds is apparent from their application in catalysis, coordination, and optoelectronic materials . Future research will likely focus on further understanding the unique properties of Tellurophene and developing new methods for its synthesis.

属性

IUPAC Name |

tellurophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Te/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULWUZJYDBGXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Te]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-10-7 | |

| Record name | Tellurophene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80182979 | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288-08-4 | |

| Record name | Tellurophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of tellurophene?

A1: Tellurophene, a five-membered heterocyclic compound analogous to furan, thiophene, and selenophene, possesses the molecular formula C4H4Te and a molecular weight of 183.68 g/mol. []

Q2: How does the tellurium atom influence the spectroscopic properties of tellurophene compared to its lighter chalcogen counterparts?

A2: The presence of tellurium, with its larger size and greater polarizability compared to sulfur and selenium, leads to a narrower HOMO-LUMO gap in tellurophene derivatives. [] This results in a red-shift in both absorption and emission spectra. [, ] For instance, poly(3-alkyltellurophene)s exhibit absorption onsets extending into the near-infrared region, contrasting with the visible region absorption of their thiophene counterparts. []

Q3: How does tellurium impact the aromaticity of tellurophene compared to other heterocycles like thiophene and selenophene?

A3: While tellurophene exhibits aromaticity, the presence of tellurium, a heavier atom with more diffuse orbitals, leads to weaker π-orbital overlap compared to thiophene and selenophene. [] This influences its reactivity and physicochemical properties.

Q4: How does the tellurium center in tellurophene react with halogens, and what are the implications of this reactivity?

A4: Tellurophene readily undergoes oxidative addition with halogens like bromine and chlorine, forming dihalogenated tellurophene adducts. [, , ] This reversible process significantly alters the optoelectronic properties of the molecule, particularly the absorption spectrum, which shifts to lower energies. [] This reversible halogenation presents opportunities for applications in sensing and catalysis. [, ]

Q5: Can tellurophene undergo photoreductive elimination reactions, and what are the potential applications?

A5: Yes, tellurophenes, particularly those with extended π-conjugation like 2,5-bis[5-(N,N'-dihexylisoindigo)]tellurophene (1), can undergo photoreductive elimination. [] Upon irradiation with visible light, the dihalogenated tellurophene adducts can eliminate halogen atoms, reverting to the original tellurophene. [] This light-driven process holds potential for applications in photocatalysis and controlled release.

Q6: How does the presence of tellurophene impact the reactivity of surrounding functional groups?

A6: The tellurium atom in tellurophene can influence the reactivity of neighboring groups. For example, in a study involving tellurophene-containing π-conjugated polymers, it was observed that tellurium atoms in the tellurophene rings could be selectively exchanged for lithium atoms. [] This Te-Li exchange reaction paved the way for synthesizing diverse functionalized π-conjugated polymers.

Q7: What is a tellura-Baeyer–Villiger oxidation and how does it apply to tellurophene?

A7: The tellura-Baeyer–Villiger oxidation is a novel reaction discovered by oxidizing an electron-rich polycycle containing a tellurophene unit with mCPBA or Oxone. [] This reaction leads to the insertion of an oxygen atom into the Te-C bond of the tellurophene, forming a chiral tellurinate lactone. [] This reaction highlights the unique reactivity of tellurophene compared to other chalcogenophenes.

Q8: What are the advantages of incorporating tellurophene units into conjugated polymers?

A8: Tellurophene's incorporation into conjugated polymers offers several advantages. Primarily, it enables the fine-tuning of the polymer's electronic properties, specifically the band gap, leading to materials with absorption and emission profiles extending into the near-infrared region. [, , , ] This is crucial for applications like organic photovoltaics and near-infrared sensors.

Q9: How does tellurium impact the performance of tellurophene-based materials in organic field-effect transistors (OFETs)?

A9: Tellurium's incorporation in OFETs leads to enhanced charge carrier mobilities compared to their thiophene-based counterparts. [] This is attributed to the larger and more diffuse orbitals of tellurium, facilitating charge transport. Notably, a tellurophene-containing polymer, P(SSe)b(STe), exhibited a hole mobility of 1.4 × 10−2 cm2 V−1 s−1, among the highest for tellurophene-based polychalcogenophenes. []

Q10: What are the potential applications of tellurophene-based materials in biomedical fields?

A10: Research suggests that tellurophene derivatives are promising for applications in mass cytometry. [] Their stability in aqueous and organic solutions, along with minimal toxicity, makes them ideal for developing mass tags for analyzing cell populations. [] Furthermore, tellurophene-based nanoparticles demonstrate potential as theranostic agents for cancer treatment. [] Their ability to generate reactive oxygen species and convert light to heat enables both photodynamic and photothermal therapies guided by photoacoustic imaging. []

Q11: How has computational chemistry been employed to understand the properties of tellurophene and its derivatives?

A11: Density functional theory (DFT) calculations have proven invaluable in elucidating the electronic structure, optical properties, and reactivity of tellurophenes. [, , , ] For instance, DFT studies on tellurophene-containing polymers have provided insights into how the tellurium atom influences the band gap and energy levels of these materials, providing valuable information for designing new polymers with targeted properties. []

Q12: What is the impact of substituent effects on the properties of tellurophene derivatives?

A12: Introducing electron-withdrawing or electron-donating substituents onto the tellurophene ring significantly impacts its electronic and optical properties. For example, incorporating electron-withdrawing groups generally lowers both the HOMO and LUMO energy levels, leading to a red-shift in absorption and emission spectra. [, ] Conversely, electron-donating groups tend to have the opposite effect. These structure-activity relationships are crucial for tailoring tellurophene-based materials for specific applications.

Q13: How does the position of the tellurophene unit in a larger molecule affect its properties and reactivity?

A13: The position of tellurophene within a molecule significantly impacts its properties. For instance, in a study investigating ditelluraporphodimethene, it was found that metalation with platinum or rhodium selectively occurred at the tellurophene ring conjugated to two sp2 meso-carbon atoms. [] This regioselectivity highlights the importance of positional considerations when designing and synthesizing tellurophene-containing compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。